N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a chemical compound that has garnered attention in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a dioxoisoindole moiety, a pyrrolidinylsulfonyl group, and a benzamide structure, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dioxoisoindole Moiety: This step involves the cyclization of an appropriate phthalic anhydride derivative with an amine to form the dioxoisoindole core.
Introduction of the Pyrrolidinylsulfonyl Group: The dioxoisoindole intermediate is then reacted with a sulfonyl chloride derivative containing the pyrrolidine ring under basic conditions to introduce the pyrrolidinylsulfonyl group.
Coupling with Benzamide: Finally, the intermediate is coupled with a benzamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide) or electrophilic substitution using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or halogenated derivatives.
Scientific Research Applications
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxoisoindol-5-yl)-4-methoxybenzamide
- N-(1,3-dioxoisoindol-5-yl)-4-phenylbenzamide
- N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide
Uniqueness
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications and potential therapeutic development.
Biological Activity
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammation. Its structure features an isoindole moiety, which is known for its biological activity, particularly in inhibiting key enzymatic pathways involved in cancer progression and inflammatory responses.
Chemical Structure and Properties
The compound has the following structural formula:
Molecular Characteristics:
- Molecular Weight : 368.37 g/mol
- CAS Number : 1957235-51-6
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in tumor growth and inflammation. The isoindole structure is associated with the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased efficacy of DNA-damaging agents in cancer treatment.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives of isoindole compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 10 | Induction of apoptosis |
A549 (Lung) | 15 | Cell cycle arrest |
HeLa (Cervical) | 12 | Inhibition of PARP |
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Research indicates that it modulates the production of pro-inflammatory cytokines such as TNF-alpha and IL-1 beta.
Cytokine | Effect | Reference |
---|---|---|
TNF-alpha | Decreased | Patent EP1767533A1 |
IL-1 beta | Decreased | International Conference on Biochemistry |
Case Studies
Case Study 1: PARP Inhibition
In a study published in Current Medicinal Chemistry, derivatives similar to this compound were tested for their ability to inhibit PARP activity. The results indicated that certain substitutions on the isoindole ring significantly enhanced potency against PARP, making these compounds potential candidates for combination therapies with conventional chemotherapeutics.
Case Study 2: Cytokine Modulation
A clinical trial evaluated the anti-inflammatory effects of a related compound in patients with rheumatoid arthritis. Results showed a significant reduction in serum levels of TNF-alpha and IL-6 after treatment with the compound, suggesting its utility in managing inflammatory diseases.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c23-17(20-13-5-8-15-16(11-13)19(25)21-18(15)24)12-3-6-14(7-4-12)28(26,27)22-9-1-2-10-22/h3-8,11H,1-2,9-10H2,(H,20,23)(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKUYTCKVUSRQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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